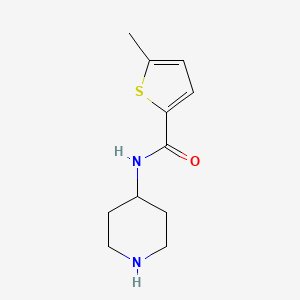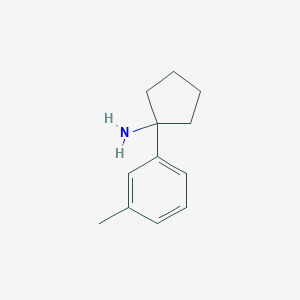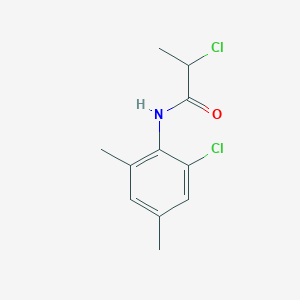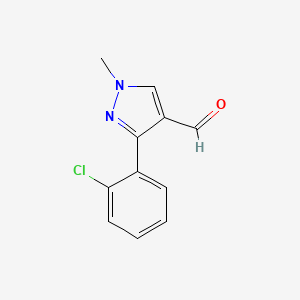
3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CMPC) is a chemical compound commonly used in scientific research, especially in the fields of chemistry, biology, and pharmacology. It is a synthetic aldehyde derived from the pyrazole family, which is known for its anticonvulsant and anti-inflammatory properties. CMPC is known for its ability to form a variety of derivatives, making it a useful compound for a variety of research applications.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Researchers have utilized 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde in synthesizing new compounds. For instance, the synthesis of novel pyrazolyl-substituted thiazolidinone, thiazole, and thiazoline candidates was reported, highlighting its use in preparing diverse pharmacophore-linked derivatives (Khalifa, Nossier, & Al-Omar, 2017).
Crystal Structure Analysis
This chemical has been instrumental in crystallography studies. The crystal structure of a similar compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was determined, offering insights into molecular conformations and interactions (Xu & Shi, 2011).
Synthesis of Chalcones
It has been used in the synthesis of chalcones. For example, novel chalcones linked to a pyrazole moiety were synthesized via condensation with different substituted acetophenones (Khalifa, Al-Omar, & Ali, 2017).
Biological Studies
Though not directly related to the exact compound, derivatives of similar pyrazole carbaldehydes have been synthesized and evaluated for their biological activities. This includes investigating antimicrobial properties (Bhat et al., 2016) and analyzing their solid-state emissive properties (Lanke & Sekar, 2016).
Supramolecular Assembly
Its derivatives have been explored for supramolecular assembly. The reaction of a similar compound under microwave irradiation led to the formation of complex structures, demonstrating its potential in materials science (Cuartas et al., 2017).
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-14-6-8(7-15)11(13-14)9-4-2-3-5-10(9)12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIASWQQOKKVJJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

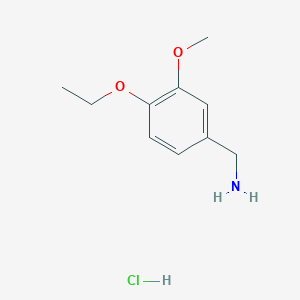
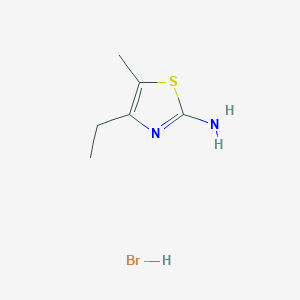
![2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1416813.png)
![1-[4-(Tetrahydrofuran-2-ylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B1416814.png)
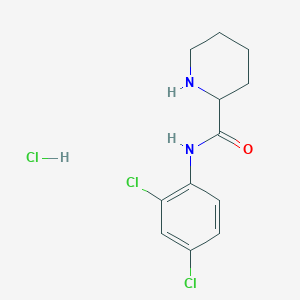

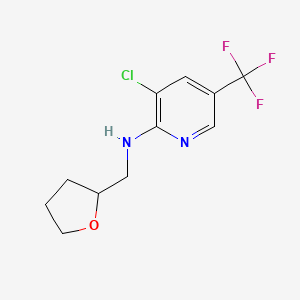
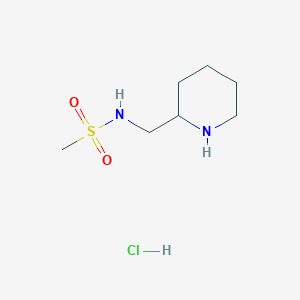
![2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide](/img/structure/B1416824.png)
![2-chloro-N-[4-acetamido-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1416825.png)

